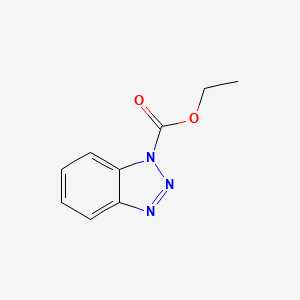![molecular formula C21H21N3O3S B2921967 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 897475-71-7](/img/structure/B2921967.png)
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound that features a benzodioxine ring fused with a piperazine and benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the benzodioxine ring, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperazine moiety is then introduced through nucleophilic substitution reactions. Finally, the benzothiazole ring is formed through cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzodioxine and benzothiazole rings can interact with enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxine ring but lacks the piperazine and benzothiazole moieties.
2,3-Dihydro-1,4-benzodioxine: Similar structure but without the additional functional groups.
Benzothiazole: Contains the benzothiazole ring but lacks the benzodioxine and piperazine moieties.
Uniqueness
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-3-2-4-18-19(14)22-21(28-18)24-9-7-23(8-10-24)20(25)15-5-6-16-17(13-15)27-12-11-26-16/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXALFTHPKCCXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B2921884.png)

![Methyl 2-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]acetate](/img/structure/B2921886.png)
![1-(4-methylpiperidin-1-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B2921887.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2921889.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide](/img/structure/B2921896.png)

![methyl 6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2921899.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)
![Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2921901.png)

![4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2921905.png)


